Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-methylphenyl)-1-piperazinyl]-
Description
The compound Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-methylphenyl)-1-piperazinyl]- (CAS: 923736-75-8) features a methanone core bridging two heterocyclic moieties: a 3-ethyl-5-methyl-substituted isoxazole ring and a piperazine ring bearing a 2-methylphenyl group. Its molecular formula is C₁₉H₂₅N₃O₂ (MW: 327.42 g/mol) . The isoxazole contributes to electronic stability, while the piperazine-aryl moiety modulates steric and pharmacokinetic properties. This scaffold is common in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes due to its balanced lipophilicity (predicted logP ~3.2) .
Properties
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-4-15-17(14(3)23-19-15)18(22)21-11-9-20(10-12-21)16-8-6-5-7-13(16)2/h5-8H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQLAVZWABOYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-methylphenyl)-1-piperazinyl]- typically involves multiple steps, starting with the formation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the formation of the methanone group, often through oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-methylphenyl)-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: The methanone group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The isoxazole and piperazine rings can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-methylphenyl)-1-piperazinyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-methylphenyl)-1-piperazinyl]- involves its interaction with specific molecular targets. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine-Linked Aryl Group
(a) Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- (CAS: 923736-75-8)
- Structural Difference : The piperazine-linked aryl group is 2,3-dimethylphenyl instead of 2-methylphenyl.
- Synthesis : Similar to the target compound, involving condensation of substituted acyl chlorides with piperazine derivatives under reflux conditions .
(b) 4-(3-Chlorophenyl)-1-piperazinyl-methanone (STK487852)
- Structural Difference : A 3-chlorophenyl group replaces the 2-methylphenyl.
- Impact : The electronegative chlorine atom may enhance receptor binding via halogen bonding, as seen in serotonin/dopamine receptor ligands .
- Activity : Chlorinated analogs often exhibit higher affinity for GPCRs compared to methyl-substituted derivatives .
Substituent Variations on the Isoxazole Ring
(a) [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]-methanone (CAS: 1016491-92-1)
- Structural Difference : The isoxazole bears a 2-chloro-6-fluorophenyl group, and the piperazine is linked to a 2-ethoxyphenyl.
(b) [3-Methyl-5-isopropyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-methanone (CAS: 1119807-02-1)
Key Comparative Data
*Predicted using fragment-based methods.
Commercial Availability
- The target compound and analogs are typically sold in research quantities (e.g., 5g, 97% purity) with lead times of 2–4 weeks .
Biological Activity
Methanone, specifically the compound known as (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-methylphenyl)-1-piperazinyl]-, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound belongs to the isoxazole family, which is known for a variety of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on diverse research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C17H20N4O4
- Molecular Weight : 344.37 g/mol
- CAS Number : 1031179-46-0
The structure of this compound features an isoxazole ring and a piperazine moiety, which are both critical for its biological interactions.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds structurally similar to Methanone have demonstrated significant inhibitory effects against various cancer cell lines, including lung cancer A549 cells. In one study, derivatives exhibited excellent anticancer activity comparable to doxorubicin, a standard chemotherapy drug .
Table 1: Anticancer Activity of Isoxazole Derivatives
2. Antimicrobial Activity
Isoxazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain substitutions on the isoxazole ring enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
3. Anti-inflammatory Effects
Compounds similar to Methanone have shown promise in reducing inflammation in various models. The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which plays a significant role in inflammatory processes .
Case Studies
Several case studies have explored the efficacy of Methanone derivatives in vivo:
- Study on Lung Cancer : A study conducted on mice bearing A549 tumors demonstrated that administration of an isoxazole derivative resulted in reduced tumor size and improved survival rates compared to control groups .
- Antimicrobial Efficacy : In vitro tests showed that Methanone exhibited significant activity against Staphylococcus aureus and Escherichia coli strains, indicating its potential as a therapeutic agent for infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
